molecular formula C21H27FN4OS B1227850 1-[3-[4-(2-Fluorophenyl)-1-piperazinyl]propyl]-3-[4-(methylthio)phenyl]urea

1-[3-[4-(2-Fluorophenyl)-1-piperazinyl]propyl]-3-[4-(methylthio)phenyl]urea

Cat. No. B1227850
M. Wt: 402.5 g/mol
InChI Key: WOHOPYMSIBACDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-[4-(2-fluorophenyl)-1-piperazinyl]propyl]-3-[4-(methylthio)phenyl]urea is a member of piperazines.

Scientific Research Applications

  • Antiviral and Antimicrobial Activities : A study by Reddy et al. (2013) synthesized urea derivatives doped with Febuxostat, demonstrating significant antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activities (Reddy, Krishna et al., 2013).

  • Antiallergic and Analgesic Properties : Research by Bosc and Jarry (1999) investigated N-phenyl-N'-[1-[3-(1-aryl-4-piperazinyl)propan-2-ol]]ureas, which showed potential for antiallergic and analgesic activities (Bosc & Jarry, 1999).

  • Motilin Receptor Agonism : Westaway et al. (2009) discovered a novel small molecule motilin receptor agonist, which showed potential in enhancing gastrointestinal transit (Westaway et al., 2009).

  • Antitumor Activity : Naito et al. (2005) synthesized novel compounds exhibiting potent cytotoxicity in vitro and in vivo antitumor activity against various tumor cells (Naito et al., 2005).

  • Antiglycation and Urease Inhibitory Activities : Sharma, Suhas, and Gowda (2013) evaluated urea and thiourea derivatives of glutamic acid for their in vitro antiglycation and urease inhibitory activities, indicating their potential as lead compounds for further development (Sharma, Suhas & Gowda, 2013).

  • Antimicrobial Agents : Sharma et al. (2014) studied urea/thiourea derivatives conjugated to peptides, finding that compounds with a fluoro moiety were excellent antimicrobial agents (Sharma et al., 2014).

properties

Product Name

1-[3-[4-(2-Fluorophenyl)-1-piperazinyl]propyl]-3-[4-(methylthio)phenyl]urea

Molecular Formula

C21H27FN4OS

Molecular Weight

402.5 g/mol

IUPAC Name

1-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-3-(4-methylsulfanylphenyl)urea

InChI

InChI=1S/C21H27FN4OS/c1-28-18-9-7-17(8-10-18)24-21(27)23-11-4-12-25-13-15-26(16-14-25)20-6-3-2-5-19(20)22/h2-3,5-10H,4,11-16H2,1H3,(H2,23,24,27)

InChI Key

WOHOPYMSIBACDV-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)NC(=O)NCCCN2CCN(CC2)C3=CC=CC=C3F

Canonical SMILES

CSC1=CC=C(C=C1)NC(=O)NCCCN2CCN(CC2)C3=CC=CC=C3F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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